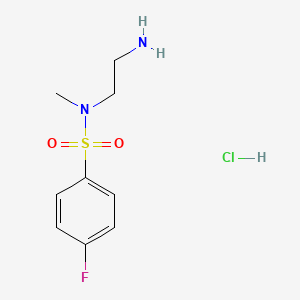

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride

Description

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the para position, an N-methyl group, and a 2-aminoethyl sulfonamide side chain. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXFZHADMPVUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediate

A common approach begins with the synthesis of 4-fluorobenzenesulfonyl chloride as a reactive intermediate. This compound is prepared by chlorosulfonation of 4-fluorobenzene under controlled conditions.

-

- Chlorosulfonation is carried out using chlorosulfonic acid or sulfuryl chloride at temperatures ranging from 0 °C to 50 °C.

- The sulfonyl chloride intermediate is isolated by distillation or crystallization.

Subsequent Reaction with Amines:

- The sulfonyl chloride is reacted with N-methyl-2-aminoethylamine (or ethylenediamine derivatives) to form the sulfonamide.

- This nucleophilic substitution is typically conducted in an inert solvent such as dichloromethane or acetonitrile.

- A base such as triethylamine is used to neutralize the released HCl.

- Reaction temperature is maintained between 0 °C and room temperature to control reaction rate and selectivity.

Methylation of the Sulfonamide Nitrogen

In some routes, the sulfonamide nitrogen is methylated after initial sulfonamide formation:

-

- Methyl iodide or dimethyl sulfate can be used.

- The reaction is performed in the presence of a base like potassium carbonate.

-

- Typically conducted in polar aprotic solvents such as DMF or acetone.

- Temperature control (0–25 °C) is critical to prevent overalkylation or side reactions.

Formation of Hydrochloride Salt

The final step involves converting the free base sulfonamide into its hydrochloride salt to improve handling and biological applicability.

-

- The free base is dissolved in an organic solvent like methanol.

- Hydrogen chloride gas or aqueous HCl (3N to 6N) is bubbled or added dropwise.

- The resulting hydrochloride salt precipitates out or is isolated by evaporation and recrystallization.

-

- Solvents such as acetone or ethanol are used to purify the hydrochloride salt.

- Temperature control during recrystallization (e.g., 5 °C to 35 °C) ensures high purity and yield.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Fluorobenzene + chlorosulfonic acid, 0–50 °C | 4-Fluorobenzenesulfonyl chloride | 75–85 | Careful temperature control required |

| 2 | 4-Fluorobenzenesulfonyl chloride + N-methyl-2-aminoethylamine + triethylamine, DCM, 0–25 °C | N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide (free base) | 70–80 | Base scavenges HCl byproduct |

| 3 | Free base + HCl (3N–6N), MeOH, 5–35 °C | This compound | 85–90 | Recrystallization for purity |

Alternative Synthetic Routes and Oxidation Steps

Some literature reports the use of oxidation of thioether intermediates to sulfonamides or sulfone derivatives, which can then be converted to the desired sulfonamide hydrochloride salt. For example, oxidation with sodium periodate or chloroperoxybenzoic acid under mild conditions (0–25 °C) can be employed to convert sulfide precursors to sulfonyl compounds before amination steps. These methods may offer advantages in selectivity or yield depending on the starting materials available.

Purification and Characterization

-

- Flash chromatography on silica gel using dichloromethane/methanol mixtures (e.g., 95:5) is effective for isolating pure compounds.

- Recrystallization from appropriate solvents (acetone, ethanol) yields analytically pure hydrochloride salts.

-

- NMR spectroscopy confirms substitution pattern and methylation.

- Mass spectrometry verifies molecular weight.

- Elemental analysis and melting point determination ensure compound identity and purity.

Summary of Key Research Findings

- The sulfonamide synthesis via sulfonyl chloride intermediates is well-established and provides good yields with high purity.

- Methylation of the sulfonamide nitrogen can be performed either before or after sulfonamide formation, with careful control to avoid side reactions.

- Formation of the hydrochloride salt enhances the compound’s stability and solubility, critical for pharmaceutical applications.

- Oxidation of sulfur-containing intermediates offers alternative synthetic pathways.

- Reaction conditions such as temperature, solvent choice, and base presence are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the compound, such as sulfoxides or sulfones.

Reduction Products: Reduced forms, such as amines or alcohols.

Scientific Research Applications

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide, also known as N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, is an organic compound with a sulfonamide functional group. It has a molecular weight of approximately 268.74 g/mol and its molecular formula is not specified in the available search results. The compound features a benzene ring substituted with a fluoro group and a sulfonamide group, which contributes to its biological activity and potential therapeutic applications.

Applications in Medicinal Chemistry

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide has applications, particularly in medicinal chemistry. Interaction studies focus on its binding affinity to various enzymes, especially carbonic anhydrase. These studies are essential for understanding the compound's mechanism of action and its potential therapeutic effects. Binding assays and kinetic studies are commonly used to evaluate how effectively the compound inhibits target enzymes.

- Enzyme Inhibition: N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide exhibits biological activity, primarily as an enzyme inhibitor. It is recognized for its potential to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in biological systems.

- Antibacterial Properties: Sulfonamides are known for their antibacterial properties, and this specific compound may have broader implications in treating conditions related to enzyme dysregulation.

- Apoptosis Induction: A related benzenesulfonamide compound, 4e, can induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC .

Comparison with Related Compounds

Several compounds share structural characteristics with N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Sulfanilamide | Contains an amino group and sulfonamide | First synthetic antibacterial drug; broad-spectrum activity |

| Acetazolamide | Sulfonamide derivative with carbonic anhydrase inhibition | Used primarily for glaucoma and altitude sickness |

| Furosemide | Contains a sulfonamide moiety | Loop diuretic used for heart failure and edema |

| N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide | Fluoro-substituted benzene with sulfonamide group | Potential inhibitor of carbonic anhydrase; diverse applications |

These compounds have specific applications and mechanisms of action but share the sulfonamide functional group that contributes to their biological activity. The presence of specific substituents like fluorine in N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide may enhance its efficacy and selectivity compared to other sulfonamides.

Research Tools

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide can be used in biochemical studies to understand enzyme mechanisms and interactions.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Hydrochlorides

*Note: The target compound’s molecular formula and weight are inferred from structural analogs in the evidence.

Biological Activity

N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in various biochemical pathways. The molecular formula is C₉H₁₃ClF₁N₂O₂S, with a molecular weight of approximately 268.74 g/mol. Its structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria. This compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Klebsiella pneumoniae | 100 µg/mL |

These findings indicate that the compound is effective against common pathogens, suggesting its potential use in treating bacterial infections.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as carbonic anhydrase (CA) and histone deacetylases (HDACs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are crucial for maintaining acid-base balance and are implicated in various diseases. The compound demonstrates selective inhibition of CA IX, which is overexpressed in several cancers.

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

This selectivity suggests that the compound could be developed as a targeted therapy for tumors expressing CA IX.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The ability to induce apoptosis in cancer cells has been documented, particularly in breast cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In vitro studies using the MDA-MB-231 breast cancer cell line revealed that this compound induces apoptosis significantly:

- IC50 Value: 5 µM

- Mechanism: Induction of caspase activity leading to cell cycle arrest at G2/M phase.

- Comparison: More effective than standard chemotherapeutics like doxorubicin .

Conclusion and Future Directions

The biological activity of this compound indicates its potential as an antimicrobial and anticancer agent. Its selective inhibition of carbonic anhydrases and ability to induce apoptosis in cancer cells position it as a promising candidate for further development in therapeutic applications.

Future research should focus on:

- In vivo studies to assess efficacy and safety.

- Exploration of combination therapies with existing treatments.

- Mechanistic studies to fully elucidate its biological pathways.

Q & A

Q. Key Considerations :

- Fluorine substituents may require anhydrous conditions to avoid hydrolysis.

- Intermediate stability: Protect reactive amines during synthesis to prevent side reactions .

How should researchers handle and store this compound to ensure stability and safety?

Basic Research Question

- Handling : Use PPE (gloves, goggles) due to skin corrosion risks (H314) and potential hydrogen fluoride release upon decomposition .

- Storage : Under argon in a cool, dry environment (<4°C) to prevent hygroscopic degradation and oxidation .

- Ventilation : Avoid aerosol formation; use fume hoods during weighing or dissolution .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR : Confirm structural integrity via ¹H/¹³C NMR, noting characteristic shifts for the sulfonamide (–SO₂–NH–) and fluorophenyl groups .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ = 239.70 g/mol) and detect impurities .

- FTIR : Identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C–F at ~1220 cm⁻¹) .

Advanced Research Question

- Crystal Twinning : Common in sulfonamide derivatives; use SHELXL for refinement and resolve via twin-law detection .

- Hydrogen Bonding Networks : Intermolecular H-bonds (e.g., N–H⋯O=S) complicate packing. Employ high-resolution data (≤0.8 Å) and restraints for H-atom placement .

- Fluorine Anisotropy : Model fluorine displacement parameters with anisotropic refinement in SHELX .

How can conflicting data from NMR and MS be resolved during characterization?

Advanced Research Question

- Contradiction Example : Discrepancy in molecular ion peaks due to salt dissociation in MS.

- Resolution :

- Compare theoretical vs. observed [M+H]⁺ and [M+Cl]⁻ adducts.

- Use HPLC-coupled MS to confirm purity and rule out degradation .

- Cross-validate with elemental analysis (C, H, N, S, Cl) .

What strategies optimize yield and purity during synthesis, considering fluorine's reactivity?

Advanced Research Question

- Fluorine Stability : Use low-temperature reactions (<0°C) to minimize C–F bond cleavage.

- Protecting Groups : Temporarily protect the aminoethyl group with Boc to prevent side reactions during sulfonylation .

- Work-Up : Extract with ethyl acetate to remove unreacted sulfonyl chloride.

Advanced Research Question

- Solubility : The HCl salt enhances aqueous solubility (critical for in vitro assays) via ion-dipole interactions .

- Bioavailability : Salt formation improves membrane permeability in cell-based studies.

- Stability : Prevents amine oxidation, extending shelf life for longitudinal experiments .

What are potential biological targets based on structural analogs?

Advanced Research Question

- Enzyme Inhibition : Sulfonamide moieties target carbonic anhydrases or proteases. Fluorine enhances binding via hydrophobic interactions .

- Antimicrobial Activity : Analogous compounds (e.g., AEBSF derivatives) show serine protease inhibition, suggesting potential antibiotic applications .

- Receptor Modulation : Aminoethyl groups may interact with GPCRs or ion channels, warranting docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.